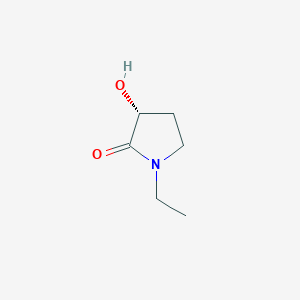
(R)-1-Ethyl-3-hydroxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Ethyl-3-hydroxypyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of a hydroxyl group and an ethyl substituent on the pyrrolidinone ring contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-hydroxypyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and succinic anhydride.
Cyclization: The reaction between ethylamine and succinic anhydride leads to the formation of a pyrrolidinone ring.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-3-hydroxypyrrolidin-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Ethyl-3-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
®-1-Ethyl-3-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Ethyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Ethyl-3-hydroxypyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
1-Methyl-3-hydroxypyrrolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
3-Hydroxypyrrolidin-2-one: The parent compound without any alkyl substituents.
Uniqueness
®-1-Ethyl-3-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3R)-1-ethyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-4-3-5(8)6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
UIHCQCMYAKTVQK-RXMQYKEDSA-N |
Isomeric SMILES |
CCN1CC[C@H](C1=O)O |
Canonical SMILES |
CCN1CCC(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)



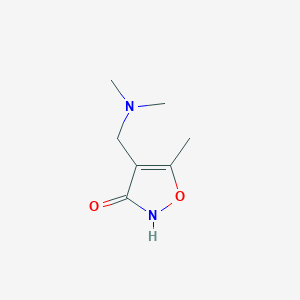
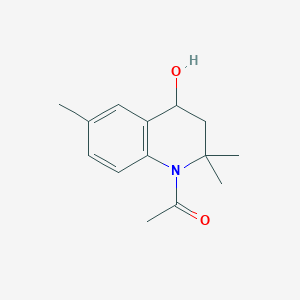
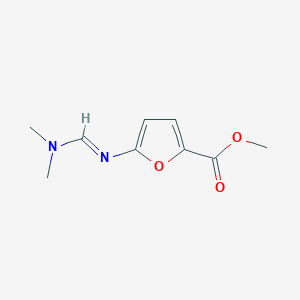
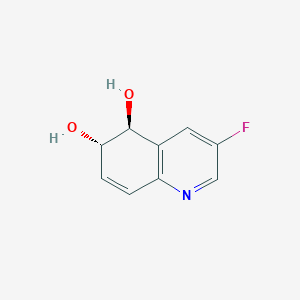
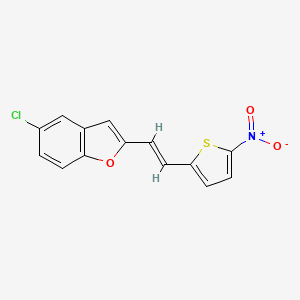
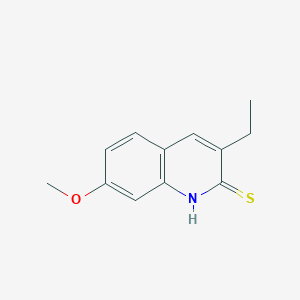
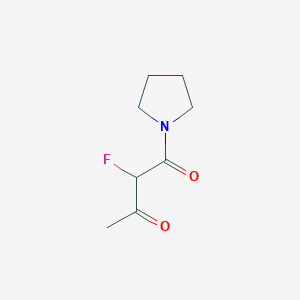
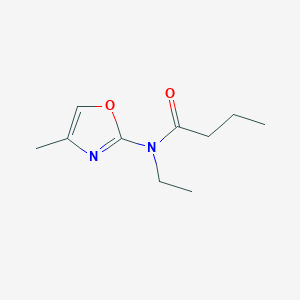
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)

